- One-Step Synthesis of 3,4-Disubstituted 2-Oxazolidinones by Base-Catalyzed CO2 Fixation and Aza-Michael AdditionChemistry - A European Journal, 2019, 25(44), 10284-10289,
Cas no 944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine)

944401-58-5 structure
Nome do Produto:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
N.o CAS:944401-58-5
MF:C11H15BF3N3O2
MW:289.06191277504
MDL:MFCD09952051
CID:841532
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- 2-AMINO-4-TRIFLUOROMETHYLPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- 2-AMINO-4-TRIFLUOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]amine
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester
- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-4-(trifluoromethyl)pyrimidine-2-ylamine
- FEVSQCNVVXXUBK-UHFFFAOYSA-N
- C11H15BF3N3O2
- BCP14924
- EBD842651
- QC
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine (ACI)
-
- MDL: MFCD09952051
- Inchi: 1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)
- Chave InChI: FEVSQCNVVXXUBK-UHFFFAOYSA-N
- SMILES: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN=C(N)N=1)(F)F
Propriedades Computadas
- Massa Exacta: 289.12100
- Massa monoisotópica: 289.1209414 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 1
- Complexidade: 362
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 70.3
- Peso Molecular: 289.06
Propriedades Experimentais
- Densidade: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 70.26000
- LogP: 1.95800
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Inert atmosphere,2-8°C
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222211-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
¥64.0 | 2024-04-17 | |
eNovation Chemicals LLC | D481054-5g |
5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |
944401-58-5 | 95% | 5g |
$2280 | 2024-05-24 | |
eNovation Chemicals LLC | D481054-1g |
5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |
944401-58-5 | 95% | 1g |
$790 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111781-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 97% | 250mg |
¥205.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T18880-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
¥61.0 | 2023-09-06 | |
Chemenu | CM129457-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 1g |
$165 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-200mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 200mg |
404.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-50mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 50mg |
128.0CNY | 2021-08-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T847572-25mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 25mg |
¥95.40 | 2022-08-31 | |
Ambeed | A347155-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 1g |
$77.0 | 2024-08-02 |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 120 °C
Referência
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Referência
- 2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
Referência
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- Pi 3-kinase inhibitors and methods of their use, United States, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C
Referência
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C
Referência
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C
Referência
- Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
1.2 Reagents: Water Solvents: Ethyl acetate
Referência
- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
Referência
- Method of inhibiting hamartoma tumor cells, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt
Referência
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt
Referência
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Raw materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Literatura Relacionada
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
2. Book reviews
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Álcool/Éter
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos diazinas Aminopirimidinas e derivados
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos diazinas pirimidinas e derivados de pirimidina Aminopirimidinas e derivados
944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine) Produtos relacionados
- 2229270-31-7(2-(2-fluoro-3-nitrophenyl)methylpyrrolidine)
- 1505742-18-6(4-(Aminomethyl)-2-ethylbenzo[d]oxazole)
- 1849258-24-7(2-Thiazolemethanol, α-(2-aminoethyl)-5-iodo-)
- 2171802-14-3(2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidomethyl}cyclobutyl)acetic acid)
- 1500987-02-9(1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid)
- 2137835-07-3(Propanamide, 2-chloro-N-[2-methyl-2-(4-piperidinyl)propyl]-)
- 1431963-13-1(3-Fluoro-4-phenoxyaniline;hydrochloride)
- 128327-59-3(Ethanone,1-(5-amino-2-thienyl)-)
- 686778-04-1(3,6-NONADIEN-5-ONE, 3,7-DIETHYL-)
- 1351600-16-2(3-(methylsulfanyl)-6-(1H-pyrazol-1-yl)pyridazine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):155.0/342.0